(4-bromophenyl)(1-phenylcyclopropyl)methanol
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Overview
Description
(4-bromophenyl)(1-phenylcyclopropyl)methanol is an organic compound with the molecular formula C16H15BrO It is characterized by the presence of a bromophenyl group and a phenylcyclopropyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)(1-phenylcyclopropyl)methanol typically involves the reaction of 4-bromobenzyl bromide with phenylcyclopropylmethanol under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4-bromophenyl)(1-phenylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-bromophenyl)(1-phenylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-bromophenyl)(1-phenylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group can participate in halogen bonding, while the phenylcyclopropyl group can engage in hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)methanol: A simpler analog with only a bromophenyl group attached to methanol.
(4-Bromophenyl)phenylmethanone: Contains a carbonyl group instead of a hydroxyl group.
(4-Bromophenyl)cyclopropane: Lacks the hydroxyl group and has a different substitution pattern.
Uniqueness
(4-bromophenyl)(1-phenylcyclopropyl)methanol is unique due to the presence of both a bromophenyl group and a phenylcyclopropyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-bromophenyl)-(1-phenylcyclopropyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c17-14-8-6-12(7-9-14)15(18)16(10-11-16)13-4-2-1-3-5-13/h1-9,15,18H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZQKHGORLDUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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